molecular formula C17H18N6 B5533051 N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE

N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE

Cat. No.: B5533051
M. Wt: 306.4 g/mol
InChI Key: RXWHSQPUNDULPX-UHFFFAOYSA-N
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Description

N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its stability and ability to form stable complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of cyanuric chloride with appropriate amines. The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, alcohols, and thiols. The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, using primary amines results in the formation of substituted triazines .

Mechanism of Action

The mechanism of action of N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its ability to form stable complexes with metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in coordination chemistry, the compound acts as a ligand, stabilizing metal ions and facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and industrial applications .

Properties

IUPAC Name

4-N,4-N-dimethyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-22(2)16-19-15(18)20-17(21-16)23(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWHSQPUNDULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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